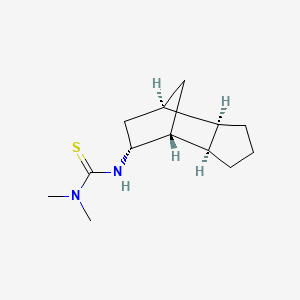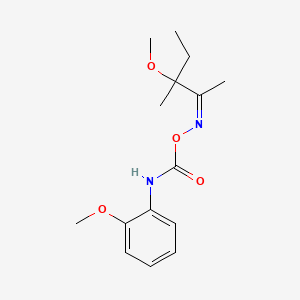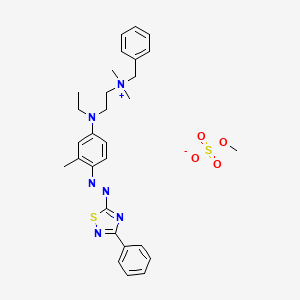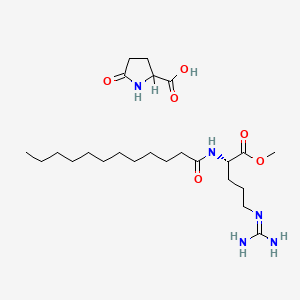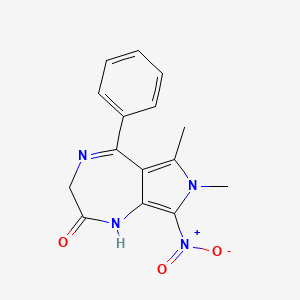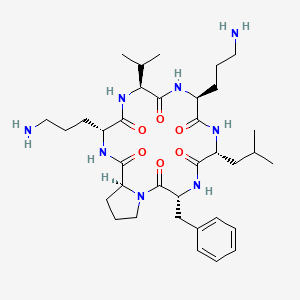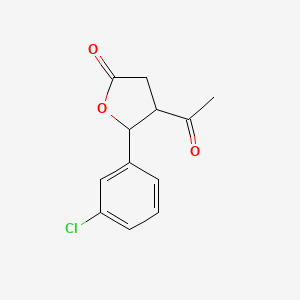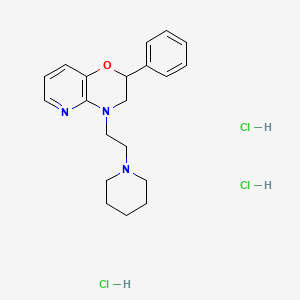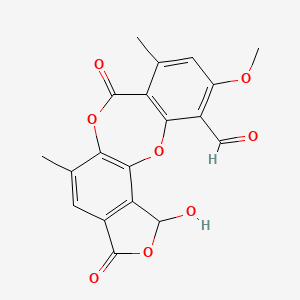
(+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and its ability to interact with biological systems in specific ways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol typically involves the reaction of 3-phenoxy-2-propanol with isopropylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters are crucial to achieving the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxypropanol derivatives.
Wissenschaftliche Forschungsanwendungen
(+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol involves its interaction with specific molecular targets such as adrenergic receptors. The compound binds to these receptors, modulating their activity and leading to physiological effects such as vasodilation or bronchodilation. The pathways involved include the activation or inhibition of secondary messengers like cyclic AMP.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: A non-selective beta-blocker with similar structural features.
Atenolol: A selective beta1 receptor antagonist.
Metoprolol: Another selective beta1 receptor antagonist.
Uniqueness
(+)-(2R)-1-((1-Methylethyl)amino)-3-phenoxy-2-propanol is unique due to its specific stereochemistry, which imparts distinct pharmacological properties compared to its racemic or other enantiomeric forms. This stereochemistry allows for selective interaction with biological targets, enhancing its efficacy and reducing potential side effects.
Eigenschaften
CAS-Nummer |
140630-43-9 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
(2R)-1-phenoxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-10(2)13-8-11(14)9-15-12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
ONXLHKFGTDDVLQ-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)NC[C@H](COC1=CC=CC=C1)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


